2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential therapeutic effects, it is investigated for drug development and pharmacological studies.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, such as antiviral or anticancer effects.
Comparison with Similar Compounds
2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid and a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other indole derivatives.
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-20-15-4-2-3-12(9-15)13-5-6-16-14(7-8-18)11-19-17(16)10-13;/h2-6,9-11,19H,7-8,18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFPEAXQMFZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=CN3)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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